This compound can be classified as a quinoline derivative due to the presence of the quinoline ring system, which is known for its diverse biological properties. The oxadiazole moiety contributes to its chemical reactivity and potential pharmacological effects. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability. The compound is synthesized through multi-step reactions involving various reagents and conditions that have been documented in recent studies .
The synthesis of 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis .
The molecular structure of 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one can be described as follows:
Crystallographic studies may provide insights into bond lengths and angles, confirming the expected geometrical configuration .
The compound may undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for enhanced biological activity or for synthesizing analogs .
The mechanism of action for compounds like 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one often involves:
Further studies are required to elucidate precise mechanisms through biochemical assays and molecular docking studies .
The applications of 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one span various fields:
Continued research into this compound's efficacy and safety profiles will determine its viability as a therapeutic agent .
The 4(1H)-quinolone (4-quinolone) scaffold represents a privileged structural motif in medicinal chemistry, characterized by a fused bicyclic system comprising a benzene ring ortho-fused to a γ-pyridone core. Historically derived from the parent quinoline structure, 4-quinolones emerged as bioactive entities distinct from their quinoline counterparts due to the lactam functionality at position 4, which profoundly influences their electronic distribution, hydrogen-bonding capacity, and molecular recognition properties [8]. Early investigations into quinolone bioactivity focused on natural alkaloids like cinchonine and quinine, which demonstrated antipyretic and antimalarial properties. However, systematic modification of the 4-quinolone system unlocked unprecedented therapeutic potential.
Table 1: Key Milestones in 4(1H)-Quinolone Drug Development
Time Period | Development Phase | Representative Agents | Therapeutic Application |
---|---|---|---|
1830s-1930s | Natural Product Isolation | Quinine, Cinchonine | Antimalarial |
1960s-1980s | First-Generation Synthetics | Nalidixic Acid | Antibacterial (Gram-negative) |
1990s-Present | Structural Hybridization | Sitamaquine, Topotecan | Antileishmanial, Anticancer |
2000s-Present | Advanced Hybrid Scaffolds | Quinoline-oxadiazole hybrids | Multitargeted Agents |
The structural evolution of 4-quinolones accelerated with the discovery of nalidixic acid in 1962, marking the advent of synthetic quinolone antibiotics. Strategic substitutions at positions 1, 3, 6, 7, and 8 proved critical for enhancing potency, pharmacokinetics, and spectrum of activity. Notably, C-1 modification with alkyl or aryl groups improved DNA gyrase binding affinity, while C-6/C-8 fluorine incorporation significantly boosted antibacterial potency and cellular penetration. The C-7 position emerged as a versatile site for introducing nitrogen-containing heterocycles (piperazine, pyrrolidine), enhancing activity against Gram-positive pathogens and pharmacokinetic properties [8]. Beyond antimicrobial applications, 4-quinolones like topotecan (C-10 modified) demonstrated topoisomerase I inhibition for cancer therapy, while sitamaquine (C-8 amino modification) advanced as an oral antileishmanial agent, underscoring the scaffold's pharmacological versatility [6]. The 1-methyl substitution in particular enhances metabolic stability while maintaining planarity for DNA intercalation, a feature directly incorporated into 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one [1] [8].
The 1,2,4-oxadiazole heterocycle constitutes a five-membered ring featuring oxygen (O) and two nitrogen (N) atoms at positions 1, 2, and 4. This arrangement confers unique electronic and steric properties that underpin its value as a bioisostere in medicinal chemistry. The 1,2,4-oxadiazole ring system exhibits exceptional metabolic stability compared to ester or amide functionalities due to resistance to enzymatic hydrolysis, while maintaining comparable hydrogen-bond accepting capacity and dipole moment (~3.5 Debye). These attributes facilitate optimal target engagement and cellular bioavailability [3] [5].
Table 2: Comparative Pharmacological Advantages of 1,2,4-Oxadiazole Isomers
Property | 1,2,4-Oxadiazole | 1,2,5-Oxadiazole (Furazan) | 1,3,4-Oxadiazole |
---|---|---|---|
Dipole Moment (Debye) | ~3.5 | ~2.5 | ~4.0 |
Metabolic Stability | High | Moderate | Moderate to High |
π-Deficiency | Moderate | Low | High |
Common Bioisosteric Role | Ester, Amide, Carboxylate | Nitrile, Nitro | Ester, Carboxylate |
Key Therapeutic Applications | Anticancer, Antiepileptic, Antibacterial | Energetic Materials | Antiviral, Antitubercular |
The positioning of the nitrogen atoms within the 1,2,4-oxadiazole ring significantly influences its hydrogen-bonding pattern. The N-2 atom serves as a strong hydrogen-bond acceptor, while the N-4 exhibits moderate acceptor capacity, enabling versatile interactions with biological targets. This heterocycle frequently replaces ester groups (–COO–) or amide bonds (–CONH–) to enhance metabolic stability while preserving molecular geometry. In antibacterial quinoline hybrids, 1,3,4-oxadiazole moieties demonstrated potent DNA gyrase inhibition (IC50 values 26–34 nM) by mimicking ATP binding site interactions [5]. Similarly, in central nervous system (CNS) drug discovery, 1,2,4-oxadiazole-containing SLACK channel inhibitors (e.g., VU0531245) exhibited high permeability (Papp = 31.1 × 10−6 cm/sec) and low P-glycoprotein efflux (efflux ratio = 0.65), critical for brain penetration . The 5-aryl substitution on the oxadiazole ring, particularly with para-alkoxy groups (e.g., 4-ethoxy), enhances lipophilicity and π-π stacking interactions with hydrophobic enzyme pockets, a design strategy directly leveraged in 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one [3] .
The molecular hybridization of 4(1H)-quinolone and 1,2,4-oxadiazole scaffolds represents a rational strategy to engender multitarget activity, overcome resistance mechanisms, and optimize physicochemical properties. This approach leverages complementary pharmacophoric elements from both heterocycles to create novel chemical entities with enhanced therapeutic potential. The structural rationale encompasses electronic, steric, and pharmacodynamic synergism:
Electronic and Steric Complementarity: The planar 4-quinolone core provides a DNA-intercalating or protein-binding surface, while the 1,2,4-oxadiazole linker introduces a ~120° angular displacement between the quinolone and the terminal aryl group. This angularity projects the 4-ethoxyphenyl substituent into distinct hydrophobic domains of biological targets. The electron-deficient oxadiazole ring enhances π-stacking with aromatic amino acid residues (Phe, Tyr, Trp), whereas the 4-ethoxy group provides electron-donating character (+M effect) to modulate local electron density and improve membrane permeability [1] [3].
Multitarget Pharmacodynamics: Quinoline derivatives exhibit well-documented activity against topoisomerases (DNA gyrase, topoisomerase IV), while 1,2,4-oxadiazoles demonstrate inhibitory effects on ATP-binding cassette (ABC) transporters like ABCB1, ABCC1, and ABCG2. Hybridization creates potential dual-targeting capability: simultaneous inhibition of DNA replication enzymes and efflux pumps. This is critical in overcoming multidrug resistance (MDR) in cancers and resistant infections, where transporter overexpression reduces intracellular drug accumulation. Computational pattern analysis (C@PA) identified quinoline-oxadiazole architectures among 45,000 compounds as putative broad-spectrum ABC transporter inhibitors, validating the scaffold’s potential for MDR reversal [1] [2].
Physicochemical Optimization: The 1-methylquinolin-4(1H)-one moiety balances aqueous solubility (via lactam hydrogen-bond donation) and lipophilicity (aromatic carbon framework). The oxadiazole linker contributes moderate polarity (cLogP ~2–3) and low molecular weight increment, maintaining compliance with drug-likeness parameters. Hybrids such as 6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one (EVT-2684140) demonstrate favorable calculated properties for cellular penetration: molecular weight 363.39 g/mol, cLogP ~3.5, hydrogen-bond acceptors = 5 [3]. The 4-ethoxy terminal group in 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one extends this optimization, enhancing metabolic stability over smaller alkoxy groups (methoxy) or polar substituents (hydroxy) through steric shielding and reduced oxidative susceptibility [3] [6].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1